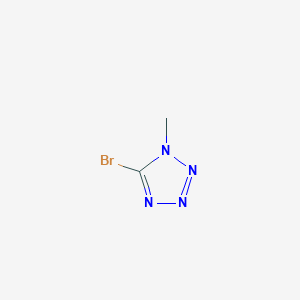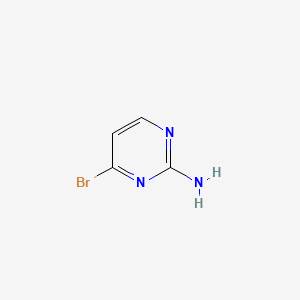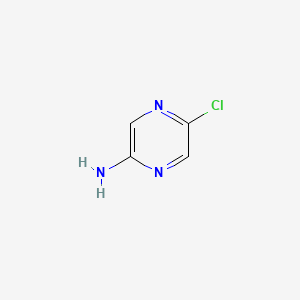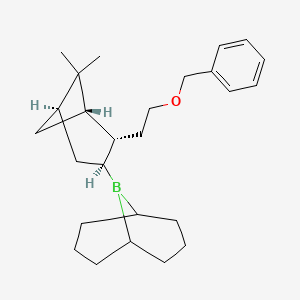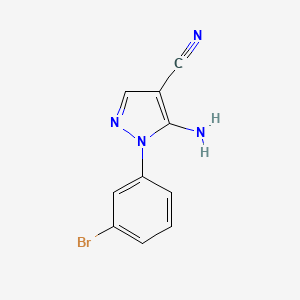
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a core structure found in many pharmacologically active molecules, and is often used in the development of new drugs and agrochemicals.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, has been the subject of several studies. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides good yields . Another approach for synthesizing related compounds involves a one-pot, four-component condensation reaction, which is efficient and yields a new series of pyrazole derivatives . Additionally, a facile one-pot synthesis using alumina–silica-supported MnO2 as a recyclable catalyst in water has been reported, which simplifies the synthesis process and is environmentally friendly .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often determined using advanced techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was obtained to understand the reaction mechanism of similar pyrazole compounds with unsaturated carbonyl compounds .
Chemical Reactions Analysis
Pyrazole derivatives, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, can undergo various chemical reactions to form a wide range of heterocyclic compounds. For example, the synthesis of Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives has been reported, which further demonstrates the reactivity of pyrazole compounds . Moreover, the transformation of pyrazole derivatives to related fused heterocyclic systems has been studied, revealing their potential in creating biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has shown high selectivity and good to excellent yields under mild reaction conditions, indicating favorable properties for industrial applications, especially in crop protection . The environmental aspects of synthesis are also considered important, as demonstrated by methods that avoid the use of catalysts and perform reactions in aqueous media .
Scientific Research Applications
Antimicrobial Activity Synthesis : Novel Schiff bases using compounds like 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile have been synthesized, displaying significant in vitro antimicrobial activity. These compounds include derivatives synthesized through multi-step reactions, such as Vilsmeier-Haack reaction, and exhibit varied levels of activity against microbes (Puthran et al., 2019).
Green Chemistry Synthesis : A novel, one-pot, multicomponent synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed. This environmentally friendly approach uses alumina–silica-supported MnO2 as a recyclable catalyst in water, offering a more sustainable synthesis pathway (Poonam & Singh, 2019).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of Schiff base scaffolds of pyrazole nuclei, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, highlights an efficient, time-saving, and environmentally friendly method. This technique reduces the need for organic solvents, thus minimizing hazardous waste (Karati et al., 2022).
Electronic and Spectral Properties : Studies on derivatives of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile have explored their interaction with fullerene molecules. These studies encompass a range of properties including electronic spectra, solvation energy, and potential biological activities like antiarthritic properties (2022).
Corrosion Inhibition : Pyrazole derivatives, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These studies involve comprehensive investigations using various techniques like gravimetric and electrochemical studies (Yadav et al., 2016).
Crystal and Molecular Structure Analysis : Research has been conducted on the crystal and molecular structure of compounds related to 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, providing insights into their molecular interactions and stability (Fathima et al., 2014).
Green Synthesis Approaches : Environmentally friendly multicomponent cyclocondensations have been developed for synthesizing 5-aminopyrazole-4-carbonitriles. These approaches highlight the benefits of green chemistry, including the use of safe catalysts, minimization of waste, and avoidance of hazardous solvents (Kiyani & Bamdad, 2018).
Safety And Hazards
Future Directions
The future directions for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile could involve further exploration of its antileishmanial and antimalarial activities . The compound could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
5-amino-1-(3-bromophenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTANIIIAZUVWIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500584 |
Source


|
| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
71856-56-9 |
Source


|
| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



